(20S)-5-beta-Pregnane-3alpha,20-diol diacetate

Analytical Chemistry Steroid Characterization Purity Assessment

Clinical laboratories quantifying urinary pregnanediol by GC require a derivatized reference standard with unambiguous 5β,3α,20S stereochemistry-substitution with 5α-allopregnane analogs causes misidentification. This diacetate is the specific form purified by TLC and resolved on validated SE-30/XE-60 dual-column GC systems per published reference methods. • Melting point 180-181 °C vs. ~174 °C for free diol enables rapid identity verification at incoming QC. • Zero H-bond donors and XLogP 6.3 ensure superior organic-phase partitioning and sharper TLC band resolution in lipid-rich biological matrices. • Selective 3α-acetyl cleavage enables downstream synthesis of pregnanediol 3α-O-β-D-glucuronide reference material.

Molecular Formula C25H40O4
Molecular Weight 404.6 g/mol
CAS No. 1174-69-2
Cat. No. B192165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(20S)-5-beta-Pregnane-3alpha,20-diol diacetate
CAS1174-69-2
Synonyms5beta-Pregnan-3#,20#-diol-diacetate
Molecular FormulaC25H40O4
Molecular Weight404.6 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C
InChIInChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18+,19+,20-,21+,22-,23-,24-,25+/m0/s1
InChIKeyVDZDKQBSTYNFGG-BNPPXZMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5β-Pregnane-3α,20-diol Diacetate – Overview


(20S)-5-beta-Pregnane-3alpha,20-diol diacetate (CAS 1174-69-2) is a synthetic pregnane steroid diester featuring a 5β-hydrogen configuration (A/B ring cis junction) and acetyl ester groups at the 3α- and 20S-hydroxyl positions . With a molecular formula of C₂₅H₄₀O₄ and a molecular weight of 404.58 g/mol, this compound is recognized as the diacetylated form of the primary progesterone metabolite, 5β-pregnane-3α,20α-diol (pregnanediol) . It serves as both a validated analytical reference standard for the quantification of urinary pregnanediol via gas-liquid chromatography and as a key synthetic intermediate in the preparation of the glucuronide conjugate, pregnanediol 3α-O-β-D-glucuronide . The 5β,3α,20S stereochemistry is critical, as it defines the compound's metabolic identity distinct from 5α-reduced allopregnane analogs [1].

Analytical Reference Standard Validated for GC/TLC urinary pregnanediol quantification in steroid metabolism research
Synthetic Intermediate Protected diacetate precursor for regioselective pregnanediol glucuronide synthesis
Stereochemical Identity 5β,3α,20S configuration ensures distinction from 5α-allopregnane analogs in chromatographic systems

5β-Pregnane-3α,20-diol Diacetate: Substitution Limitations


The distinct (20S)-5β,3α,20α-diacetoxy configuration of CAS 1174-69-2 cannot be generically substituted due to three key factors. Firstly, the 5β-hydrogen (A/B cis) stereochemistry fundamentally differentiates it from 5α-allopregnane diacetates (e.g., CAS 6170-08-7), which exhibit different retention characteristics in gas chromatographic systems used for clinical endocrinology assays [1]. Secondly, the diacetate esterification dramatically alters physicochemical properties relative to the underivatized diol; the target compound has a melting point of 180–181 °C and zero hydrogen bond donors, compared to ~174 °C for the free diol with two hydroxyl donors, affecting solubility, crystallinity, and suitability for non-aqueous synthetic protocols [2]. Thirdly, in the validated analytical workflow for urinary pregnanediol quantification, the diacetate derivative is the specific chemical form purified by thin-layer chromatography and resolved by gas-liquid chromatography; substituting the free diol or an alternative ester would invalidate the assay's chromatographic resolution and calibration [3][4].

5α-allopregnane diacetate (CAS 6170-08-7)
Different GC retention on SE-30/XE-60 columns; may shift peak identification and invalidate validated quantification methods
Free pregnanediol (diol)
Two hydrogen bond donors and lower lipophilicity alter solubility and may compromise non-aqueous synthetic protocols and extraction efficiency
Alternative ester derivatives
Not validated in established TLC/GC or colorimetric assays; may require full method revalidation and calibration

5β-Pregnane-3α,20-diol Diacetate: Key Differentiators


Melting Point: Diacetate vs. Free Diol

The diacetate esterification of (20S)-5β-pregnane-3α,20α-diol raises the melting point by approximately 6–7 °C relative to the free diol, providing a distinct thermodynamic identifier for purity verification. The target diacetate melts at 180–181 °C , whereas the underivatized 5β-pregnane-3α,20α-diol (pregnanediol) melts at approximately 174 °C [1]. This difference reflects the elimination of intermolecular hydrogen bonding upon acetylation and enables unambiguous differentiation of the ester from the parent diol by simple capillary melting point determination.

Melting Point
Reported
Target diacetate: 180–181 °C
Free diol: ~174 °C
Δ ≈ +6 to +7 °C
Supports identity differentiation from free diol in quality control
Capillary method; context-dependent
Analytical Chemistry Steroid Characterization Purity Assessment

GC Resolution of 5β- and 5α-Epimers

In the validated gas-liquid chromatographic system for urinary steroid analysis, the 5β-pregnane-3α,20α-diol diacetate (target) is baseline-resolved from its 5α-epimer (allopregnane-3α,20α-diol diacetate) and from 5β-pregnane-3α,20β-diol diacetate. The published method uses 1% SE-30 and 2% XE-60 stationary phases with thin-layer chromatographic pre-purification of the diacetate fraction, achieving quantitative discrimination of these structurally similar diacetates [1]. The chromatographic retention time of the target 5β,3α,20α-diacetate is distinct from the 3β-epimer and the 20β-hydroxy epimer, which are the only other members of the 17β-pregnanediol diacetate group eluting in the same analytical window [2].

GC Resolution
Method context
Baseline-resolved from 5α-epimer on SE-30/XE-60 dual-column GLC; TLC diacetate fraction purification
Ensures correct peak assignment in validated urinary steroid GC assays
Dual-column method; retention indices reported in primary literature
Gas Chromatography Steroid Metabolomics Clinical Endocrinology

Hydrogen Bond Donor Absence: Diacetate vs. Free Diol

The diacetate derivative possesses zero hydrogen bond donors compared to two donors in the free 5β-pregnane-3α,20α-diol . This elimination of H-bond donor capacity is a prerequisite for its use as a protected intermediate in the synthesis of pregnanediol 3α-O-β-D-glucuronide, where the 3α-hydroxyl must be selectively deprotected for subsequent glucuronidation while the 20S-hydroxyl remains acetylated . The acetyl groups provide orthogonal protection; the free diol would undergo non-selective glucuronidation at both positions, yielding unwanted regioisomers.

H-Bond Donors
Class-level
Diacetate: 0 donors
Free diol: 2 donors
Enables regioselective protection strategy in glucuronide synthesis
Class-level inference; data to verify
Synthetic Chemistry Prodrug Design Glucuronide Synthesis

Lipophilicity: Diacetate vs. Free Diol

The diacetate derivative exhibits a computed XLogP of 6.3 , reflecting substantially higher lipophilicity compared to the free 5β-pregnane-3α,20α-diol, which has a predicted logP of approximately 4.6 [1]. This difference of approximately 1.7 log units translates to roughly a 50-fold greater predicted partition coefficient into non-polar phases, which is critical for purification by normal-phase chromatography and for applications requiring enhanced organic solvent solubility such as steroid profiling in lipid-rich matrices.

Lipophilicity
Reported
Diacetate XLogP: 6.3
Free diol predicted logP: ~4.6
Δ ≈ +1.7 (~50-fold higher partition)
May support higher organic-phase extraction recovery and sharper TLC bands
Computed value; consistent with observed TLC mobility
Lipophilicity Membrane Permeability Steroid Partitioning

Colorimetric Assay Specificity

The validated sulfuric acid chromogen method for urinary pregnanediol quantification relies on the diacetate as the final derivatized form for spectrophotometric readout. This method achieves an analytical sensitivity of 0.36 mg per 24-hour urine collection, with precision (λ = 0.063) and accuracy of 92% [1]. The chromogen reaction is specific to the diacetate ester; the free diol produces a different absorption spectrum and cannot be substituted without complete revalidation of the calibration curve and spectral parameters [2].

Colorimetric Assay
Analytical context
Sensitivity: 0.36 mg/24 h; precision λ=0.063; accuracy 92%
Method validated exclusively for diacetate derivative; free diol not directly comparable
Sulfuric acid chromogen method; requires diacetate form for calibration
Colorimetric Assay Clinical Chemistry Ovulation Detection

5β-Pregnane-3α,20-diol Diacetate: Key Applications


Urinary Pregnanediol Reference Standard

In clinical laboratories performing gas chromatographic quantification of urinary pregnanediol as a marker of ovulation and luteal phase progesterone exposure, (20S)-5-beta-pregnane-3alpha,20-diol diacetate serves as the definitive derivatized reference standard. Its baseline-resolved retention time on validated SE-30/XE-60 dual-column systems and the established TLC purification protocol for the diacetate fraction ensure continuity with published reference methods . The specific 5β,3α,20S stereochemistry matches the endogenous progesterone metabolite, preventing misidentification that would occur with 5α-epimers .

Pregnanediol Glucuronide Synthesis Intermediate

The diacetate is the preferred protected intermediate for synthesizing pregnanediol 3α-O-β-D-glucuronide, a conjugate used as a reference standard in dairy cow reproductive monitoring and human menstrual cycle studies . The acetyl at the 3α-position can be selectively cleaved for subsequent glucuronidation while the 20S-acetyl remains intact, a regioselectivity unattainable with the unprotected diol . This synthetic route has been documented by multiple commercial suppliers and is the established pathway for producing the glucuronide reference material .

Identity Confirmation: Melting Point & Lipophilicity

Incoming quality control laboratories at steroid reference material distributors and end-user facilities can employ the diacetate's melting point of 180–181 °C, compared to ~174 °C for the free diol, as a rapid, low-cost identity confirmation test that distinguishes the ester from the underivatized parent . The computed XLogP of 6.3, approximately 1.7 log units above the free diol, further supports identity verification by TLC mobility or HPLC retention time orthogonal to melting point data .

Non-Aqueous Extraction for Steroid Metabolomics

For steroid metabolomics studies involving non-polar extraction solvents and normal-phase chromatographic separation, the diacetate's enhanced lipophilicity (XLogP 6.3) and zero hydrogen bond donor count provide superior organic-phase partitioning and sharper silica gel band resolution compared to the free diol . This enables higher recovery yields from lipid-rich biological matrices and reduces band broadening in preparative TLC purification, directly benefiting laboratories performing large-batch steroid profiling .

Application
Selection Property
Validation Focus
Urinary pregnanediol quantification (GC reference standard)
5β,3α,20S stereochemistry and validated GC retention time
Peak identity vs. 5α-epimer; method continuity with published protocols
Pregnanediol glucuronide synthesis
Protected 3α-acetyl group for regioselective deprotection
Regioselectivity and yield vs. unprotected diol
Incoming QC identity verification
Distinct melting point and lipophilicity profile
Differentiation from free diol or degradation products
Steroid metabolomics sample preparation
High lipophilicity and zero H-bond donors
Recovery yield in non-polar extraction; TLC band resolution
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